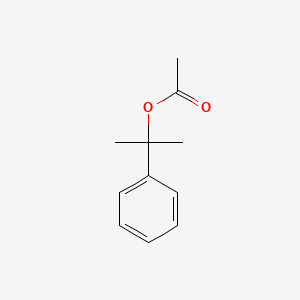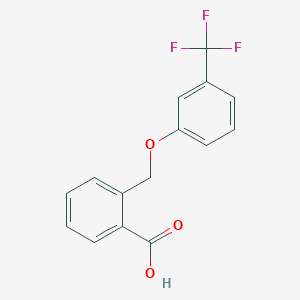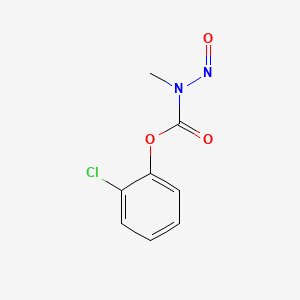
(2-chlorophenyl) N-methyl-N-nitrosocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chlorophenyl) N-methyl-N-nitrosocarbamate is an organic compound that belongs to the class of nitrosocarbamates It is characterized by the presence of a chlorophenyl group, a methyl group, and a nitroso group attached to a carbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl) N-methyl-N-nitrosocarbamate typically involves the reaction of (2-chlorophenyl) isocyanate with N-methylhydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosocarbamate. The general reaction scheme is as follows:
(2−chlorophenyl)isocyanate+N−methylhydroxylamine→(2−chlorophenyl)N−methyl−N−nitrosocarbamate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl) N-methyl-N-nitrosocarbamate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
(2-chlorophenyl) N-methyl-N-nitrosocarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-chlorophenyl) N-methyl-N-nitrosocarbamate involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(2-chlorophenyl) N-methylcarbamate: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.
(2-chlorophenyl) N-nitrosocarbamate: Lacks the methyl group, affecting its overall properties and applications.
N-methyl-N-nitrosocarbamate: Lacks the chlorophenyl group, leading to different chemical behavior and uses.
Uniqueness
(2-chlorophenyl) N-methyl-N-nitrosocarbamate is unique due to the presence of both the chlorophenyl and nitroso groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
58169-97-4 |
|---|---|
Molecular Formula |
C8H7ClN2O3 |
Molecular Weight |
214.60 g/mol |
IUPAC Name |
(2-chlorophenyl) N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C8H7ClN2O3/c1-11(10-13)8(12)14-7-5-3-2-4-6(7)9/h2-5H,1H3 |
InChI Key |
WJBKULKZFAUPDR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)OC1=CC=CC=C1Cl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine](/img/structure/B13959408.png)
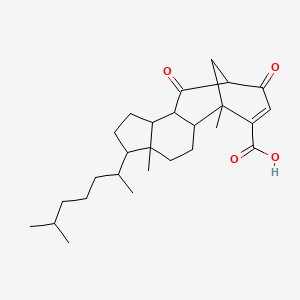

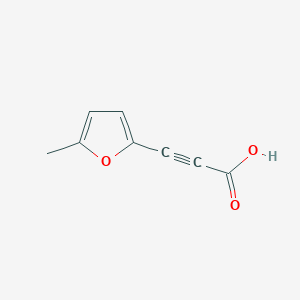

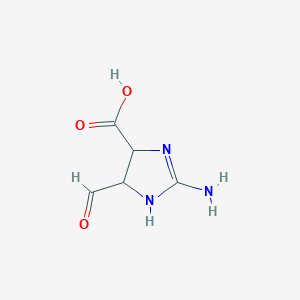

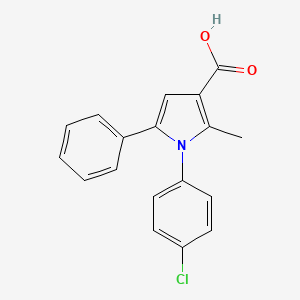
![(S)-2-chloro-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one](/img/structure/B13959443.png)
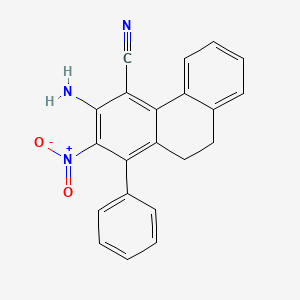
![6H-Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B13959453.png)
